N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
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Overview
Description
N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group.
Reduction: Reduction reactions can target the bicyclic structure, potentially opening the rings.
Substitution: Substitution reactions, especially arylation, can be performed on the bicyclic framework using palladium-catalyzed processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with aryl iodides or bromides under mild conditions.
Major Products:
Oxidation: Formation of oxan-4-yl derivatives.
Reduction: Formation of open-chain derivatives.
Substitution: Arylated or heteroarylated products with high diastereoselectivity.
Scientific Research Applications
Chemistry: The compound is used in fragment-based drug discovery due to its three-dimensional structure, which allows for the exploration of new chemical spaces .
Biology and Medicine:
Industry: In material science, the compound’s unique structure can be utilized to develop new materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and substituents.
2-azabicyclo[2.2.1]heptanes: These compounds are structurally similar but may have different substituents at the nitrogen atom.
Uniqueness: N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to the presence of both an oxan-4-yl group and a carboxamide group, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
N-(oxan-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPISZLZXCEXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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